Cy3B

説明

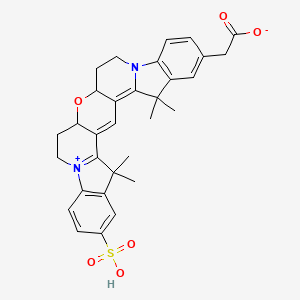

This compound is a highly complex polycyclic molecule featuring a heptacyclic framework with fused heteroatom-containing rings. Key structural attributes include:

- Core structure: A heptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa backbone, which integrates oxygen (16-oxa), nitrogen (12-aza), and a quaternary ammonium group (20-azonia).

- Substituents: Tetramethyl groups at positions 5 and 27, a sulfonate (-SO₃⁻) at position 24, and an acetate ester at position 6.

- Charge and solubility: The sulfonate group confers hydrophilicity, while the quaternary ammonium center enhances ionic stability in aqueous environments.

This molecule is likely designed for applications in radiochemical or fluorescence-based binding assays due to its structural resemblance to labeled neurotensin ligands (e.g., compound 17 in ). Its polycyclic architecture may also enable interactions with biological targets such as G-protein-coupled receptors (GPCRs).

特性

分子式 |

C31H32N2O6S |

|---|---|

分子量 |

560.7 g/mol |

IUPAC名 |

2-(5,5,27,27-tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38) |

InChIキー |

KBBYRHUMTYKEFZ-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=C(C=CC(=C2)CC(=O)[O-])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)O)(C)C)OC4CC3)C |

製品の起源 |

United States |

準備方法

The synthesis of 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the heptacyclic core, followed by the introduction of the sulfo group and other functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The sulfo group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: The azoniaheptacyclo framework can be reduced to form different reduced species.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism by which 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfo group and azoniaheptacyclo framework play crucial roles in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Research Findings and Implications

- Synthetic challenges : The target compound’s heptacyclic core requires advanced multi-step synthesis, akin to methods described for pentacyclic derivatives in (e.g., oxidation, esterification).

- Stability : The tetramethyl groups and ionic substituents enhance metabolic stability compared to less substituted analogues like compound L3Z.

生物活性

The compound 2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate is a complex organic molecule with significant potential in biological applications due to its unique structural properties. This article reviews its biological activity based on diverse research findings and case studies.

Structural Characteristics

The compound features a highly intricate structure characterized by multiple cyclic components and functional groups that contribute to its biological interactions:

| Property | Details |

|---|---|

| Molecular Formula | C33H64N16O9S |

| Molecular Weight | 861.0 g/mol |

| IUPAC Name | 2-(5,5,27,27-tetramethyl...acetate |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell membranes and inhibiting vital cellular processes such as protein synthesis.

- Antioxidant Properties : It can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and signaling molecules like NF-kB.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy :

-

Antioxidant Activity :

- Research indicated that the compound significantly decreased lipid peroxidation levels in cellular models exposed to oxidative stress .

- Its ability to enhance the activity of endogenous antioxidant enzymes was also noted.

- Anti-inflammatory Activity :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。